Ethyl 4'-hydroxy-4-biphenylcarboxylate

Description

Systematic Nomenclature and Synonym Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry principles, with the primary designation being ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate. This naming convention clearly identifies the biphenyl core structure with specific substitution patterns at the 4 and 4' positions. The Chemical Abstracts Service has assigned the registry number 50670-76-3 to this compound, providing a unique identifier for database searches and chemical procurement.

The compound exhibits considerable diversity in its synonym usage across different chemical databases and suppliers. Alternative nomenclature includes ethyl 4'-hydroxy-4-biphenylcarboxylate, which represents a commonly encountered variation that emphasizes the biphenyl carboxylate functionality. Additional systematic names include [1,1'-biphenyl]-4-carboxylic acid, 4'-hydroxy-, ethyl ester, which explicitly describes the ester linkage and hydroxyl substitution pattern. The International Union of Pure and Applied Chemistry name ethyl 4-(4-hydroxyphenyl)benzoate provides an alternative perspective by treating the structure as a substituted benzoate derivative.

Molecular Architecture: Biphenyl Core Substitution Patterns

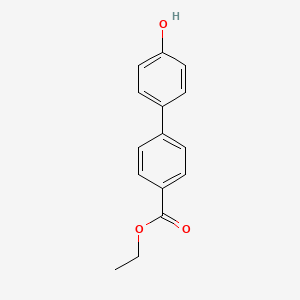

The molecular architecture of ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate centers on a biphenyl framework characterized by two phenyl rings connected through a single carbon-carbon bond. The molecular formula C15H14O3 indicates the presence of fifteen carbon atoms, fourteen hydrogen atoms, and three oxygen atoms, yielding a molecular weight of 242.27 grams per mole. The structural arrangement incorporates para-disubstitution on the biphenyl core, with a hydroxyl group (-OH) positioned at the 4' position of one phenyl ring and an ethyl carboxylate group (-CO2C2H5) located at the 4 position of the adjacent phenyl ring.

The biphenyl core structure exhibits non-planar geometry due to steric interactions between ortho hydrogen atoms on both phenyl rings, resulting in a characteristic dihedral angle between the two aromatic planes. Research on biphenyl derivatives indicates that unsubstituted biphenyl typically adopts dihedral angles ranging from 42.5 to 46.3 degrees in the gas phase. The presence of para substituents in ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate does not significantly alter this fundamental geometric constraint, as para substitution generally does not influence the inter-ring torsional angle in biphenyl systems.

The substitution pattern creates distinct electronic environments within the molecule. The hydroxyl group at the 4' position functions as an electron-donating substituent through resonance effects, increasing electron density on the corresponding phenyl ring. Conversely, the ethyl carboxylate group at the 4 position acts as an electron-withdrawing substituent due to the carbonyl functionality, creating an electron-deficient region on its respective phenyl ring. This electronic asymmetry influences the compound's reactivity patterns and spectroscopic behavior.

The SMILES notation CCOC(=O)c1ccc(cc1)-c2ccc(O)cc2 provides a linear representation of the molecular connectivity, clearly indicating the ethyl ester linkage and the hydroxyl substitution. The InChI key FYXQIMAAEMCZLV-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and structural comparisons. Computational analysis reveals that the molecule maintains the characteristic twisted biphenyl conformation while accommodating the bulky ethyl carboxylate substituent without significant steric strain.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate through detailed analysis of both proton and carbon-13 environments. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic signal patterns that confirm the molecular structure and substitution positions. The aromatic region exhibits complex multiplets corresponding to the biphenyl aromatic protons, with signals appearing in the chemical shift range of 6.92 to 8.09 parts per million.

Detailed examination of the proton nuclear magnetic resonance spectrum reveals specific coupling patterns and chemical shift assignments. The ethyl carboxylate functionality generates two distinct signal groups: a quartet centered at 4.40 parts per million corresponding to the methylene protons (OCH2CH3) with a coupling constant of 7.1 Hertz, and a triplet at 1.41 parts per million representing the methyl protons (OCH2CH3) with the same coupling constant. The aromatic protons display multiple overlapping signals between 7.51 and 8.08 parts per million, reflecting the complex coupling environment within the substituted biphenyl system.

The hydroxyl proton appears as a characteristic singlet at 5.17 parts per million, indicating rapid exchange under the measurement conditions. The aromatic region can be further deconvoluted to identify signals corresponding to protons ortho to the carboxylate group (8.07-8.09 parts per million) and protons ortho to the hydroxyl group (6.92-6.94 parts per million), demonstrating the electronic influence of the substituents on adjacent aromatic carbons. Integration ratios confirm the expected stoichiometry of protons throughout the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy complements the proton analysis by providing information about the carbon framework and substitution effects. While specific carbon-13 data for this compound was not directly available in the search results, related biphenyl derivatives show characteristic patterns with aromatic carbons appearing between 120 and 150 parts per million, and the carbonyl carbon typically resonating around 165-170 parts per million. The ethyl carboxylate carbons would be expected to appear at approximately 14 parts per million for the methyl carbon and 61 parts per million for the methylene carbon, based on standard ester chemical shift patterns.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the biphenyl ester structure. The molecular ion peak appears at mass-to-charge ratio 242, corresponding to the calculated molecular weight. Common fragmentation patterns for biphenyl carboxylate esters include loss of the ethyl group (mass 29) and loss of the entire ethoxy group (mass 45), generating fragment ions that help confirm structural assignments through comparison with established fragmentation databases.

Crystallographic Analysis and Solid-State Packing Behavior

The solid-state properties of ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate provide crucial insights into its crystallographic structure and intermolecular interactions. The compound exhibits a melting point range of 142-144 degrees Celsius with decomposition, indicating thermal instability at elevated temperatures. This relatively low melting point suggests moderate intermolecular forces in the crystalline state, consistent with the presence of limited hydrogen bonding capability from the single hydroxyl group.

The physical appearance of the compound in its crystalline form varies from white to yellow powder or crystals, depending on purity and crystallization conditions. The color variation may reflect trace impurities or different crystalline polymorphs, though specific polymorph studies were not identified in the available literature. The density of the compound is estimated at 1.2 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement in the solid state.

Crystallographic analysis of related biphenyl derivatives provides insights into the likely packing behavior of ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate. Studies of biphenyl molecular complexes demonstrate that compounds containing electron-donating substituents such as hydroxyl groups can form intermolecular hydrogen bonding networks that influence crystal packing. The presence of both hydroxyl and carboxylate functionalities in this molecule suggests the potential for multiple types of intermolecular interactions, including hydrogen bonding between hydroxyl groups and carbonyl oxygen atoms.

The molecular packing in the crystalline state likely accommodates the non-planar biphenyl geometry while optimizing intermolecular contacts. Research on related 4,4'-disubstituted biphenyl compounds indicates that these molecules tend to adopt alternating conformations in the solid state, similar to calixarene-type arrangements. This packing motif maximizes favorable intermolecular interactions while minimizing steric clashes between adjacent molecules.

Storage requirements specify room temperature conditions, suggesting reasonable stability under ambient conditions. The compound's storage as a solid at room temperature indicates that vapor pressure is sufficiently low to prevent significant sublimation losses. Chemical suppliers typically provide the material in sealed containers to prevent moisture absorption and oxidative degradation of the hydroxyl and ester functionalities.

Properties

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXQIMAAEMCZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398771 | |

| Record name | Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50670-76-3 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4'-hydroxy-4-biphenylcarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-(4-hydroxyphenyl)benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4LZS45VEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors, suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also have a broad range of targets.

Biochemical Pathways

Similar compounds have been found to influence various biological activities, suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also affect multiple pathways and their downstream effects.

Result of Action

Similar compounds have been found to possess various biological activities, suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the hydroxylation of the biphenyl scaffold. This interaction is crucial for the metabolism and detoxification processes in cells. Additionally, ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.

Cellular Effects

Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate has notable effects on various cell types and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to influence the expression of genes involved in oxidative stress response and apoptosis. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways.

Molecular Mechanism

The molecular mechanism of action of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Additionally, ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage.

Metabolic Pathways

Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the biphenyl ring. This hydroxylation is followed by conjugation reactions, such as glucuronidation and sulfation, which increase the compound’s solubility and facilitate its excretion. The metabolic flux of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can be influenced by the availability of cofactors and the activity of the involved enzymes.

Transport and Distribution

The transport and distribution of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific organelles. The distribution of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets.

Subcellular Localization

Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. For example, in the endoplasmic reticulum, it can influence protein folding and secretion, while in mitochondria, it can affect energy production and apoptosis.

Biological Activity

Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate (CAS Number: 50670-76-3) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound features a biphenyl structure with a hydroxyl group and a carboxylate moiety, which may contribute to its biological effects. The following sections delve into its biological activity, including relevant case studies, research findings, and data tables.

Antimicrobial Properties

Recent studies have indicated that biphenyl derivatives possess antimicrobial properties. For instance, certain substituted biphenyl compounds have demonstrated significant inhibitory effects against bacterial cell wall synthesis. A study highlighted the structure-activity relationships (SAR) of various biphenyl derivatives, noting that modifications to the substituents can enhance their antimicrobial efficacy. For example, compounds with specific substitutions showed IC50 values ranging from 4.5 μM to higher concentrations depending on the structural modifications made .

Cytotoxicity and Cancer Research

Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies have shown that certain derivatives of biphenyl compounds can induce apoptosis in cancer cells. For instance, a related study found that platinum complexes with biphenyl derivatives exhibited significant tumoricidal activity through mechanisms involving caspase activation and oxidative stress induction .

Table 1: Cytotoxicity Data of Biphenyl Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.1 | Apoptosis induction |

| Compound B | HepG2 | 41.6 | Topoisomerase II inhibition |

| Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | TBD | TBD | TBD |

Structure-Activity Relationship (SAR)

The effectiveness of Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate can be understood through SAR studies. Modifications at the 4-position of the biphenyl ring have been shown to influence biological activity significantly. The presence of electron-donating or withdrawing groups can alter the compound's interaction with biological targets .

Table 2: Structure-Activity Relationship Data

| Substituent | Activity Level | IC50 (μM) |

|---|---|---|

| Hydroxyl | High | TBD |

| Methyl | Moderate | TBD |

| Chlorine | Low | TBD |

Case Study 1: Antiviral Activity

In a study focusing on antiviral properties, several biphenyl derivatives were tested against yellow fever virus. Compounds exhibiting more than 50% inhibition at a concentration of 50 µM were considered active and further evaluated for their EC50 values . Although specific data for Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate was not provided, the overall trend suggests potential antiviral applications for similar compounds.

Case Study 2: Enzyme Inhibition

Another significant area of research involves the inhibition of enzymes such as estrone sulfatase. Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate has been proposed as a scaffold for developing inhibitors targeting this enzyme class, which plays a crucial role in steroid metabolism .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate has been identified as a compound with potential antiviral and antimicrobial activities. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development against infections caused by viruses such as HIV, HCV, and influenza .

- Case Study: Antiviral Activity

In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects on viral replication. For instance, modifications to the biphenyl structure have led to enhanced activity against specific viral strains, suggesting a pathway for developing new antiviral agents .

Polymer Synthesis

Intermediate for Liquid Crystals

The compound serves as an important intermediate in the synthesis of liquid crystalline materials. These materials are crucial for the development of advanced display technologies and have applications in electronics due to their unique optical properties .

- Case Study: Liquid Crystal Applications

Research has shown that ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate can be polymerized to form liquid crystalline polymers (LCPs) that exhibit high thermal stability and excellent mechanical properties. These LCPs are being explored for use in flexible displays and other electronic devices .

Chemical Synthesis

Synthesis of Other Compounds

This compound is utilized as a building block in organic synthesis. Its functional groups allow for further chemical modifications, enabling the creation of a variety of derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

- Custom Synthesis Services

Many chemical suppliers offer custom synthesis services that include ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate as a precursor for developing novel compounds with desired biological or physical properties. This versatility makes it an attractive option for researchers looking to innovate in drug design or material science .

Biological Research

Cell Cycle and Apoptosis Studies

The compound has been implicated in studies related to cell cycle regulation and apoptosis. Its interactions with cellular pathways suggest potential roles in cancer research, where modulation of these pathways can lead to therapeutic advancements .

Comparison with Similar Compounds

Substituent Effects on Properties

Physicochemical Properties

- Polarity: The hydroxyl group in the target compound increases polarity compared to methoxy (-OCH₃) or methyl (-CH₃) derivatives, enhancing solubility in polar solvents like ethanol or DMSO .

- Thermal Stability : Methoxy and acetamido derivatives exhibit higher thermal stability due to reduced oxidative susceptibility compared to the hydroxylated analog .

- Reactivity : The -OH group allows for further functionalization (e.g., esterification, etherification), as demonstrated in the synthesis of Mosher amides for chiral analysis .

Research Findings and Data Tables

Preparation Methods

Procedure

- The 4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid is dissolved in ethanol.

- A strong acid catalyst such as concentrated sulfuric acid (98% wt.) is added.

- The reaction mixture is refluxed, typically for 12 hours.

- Toluene may be added as a co-solvent to facilitate azeotropic removal of water and drive the reaction forward.

- After reflux, the mixture is cooled to room temperature.

- The product is extracted with ethyl acetate and washed with water.

- Drying over anhydrous magnesium sulfate is performed.

- The crude product is purified by column chromatography to obtain the pure ethyl ester.

Reaction Conditions and Yield

| Parameter | Condition |

|---|---|

| Acid catalyst | Sulfuric acid (98% wt.), 2 mL |

| Solvent | Ethanol (50 mL), toluene (10 mL) |

| Temperature | Reflux (~78°C) |

| Reaction time | 12 hours |

| Work-up | Extraction with ethyl acetate, drying with MgSO4, chromatography |

| Yield | Approximately 98% |

This method is well-documented for methyl ester preparation but can be adapted for ethyl esters by replacing methanol with ethanol.

Transesterification Method

An alternative preparation involves transesterification of the methyl ester of 4'-hydroxy[1,1'-biphenyl]-4-carboxylate with ethanol.

Procedure

- The methyl ester is reacted with ethanol in the presence of a transesterification catalyst.

- Catalysts include acidic or basic catalysts, or enzymes capable of catalyzing ester interchange.

- The reaction temperature ranges from room temperature to reflux temperature of ethanol (~78°C).

- Reaction time varies from 30 minutes up to 72 hours depending on catalyst and conditions.

- After reaction completion, the mixture is worked up by extraction, washing, drying, and purification.

Reaction Conditions

| Parameter | Condition |

|---|---|

| Catalyst | Acidic or basic transesterification catalyst |

| Solvent | Ethanol |

| Temperature | 20°C to reflux (~78°C) |

| Reaction time | 0.5 to 72 hours |

| Work-up | Extraction, washing, drying, recrystallization |

This method allows conversion of methyl esters to ethyl esters efficiently and can yield high purity product.

Hydrolysis and Re-Esterification

Another approach involves hydrolysis of ester intermediates to the free acid followed by re-esterification with ethanol.

Procedure

- The ester intermediate (e.g., methyl ester) is hydrolyzed under basic or acidic conditions to yield the free acid.

- The acid is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

- This two-step process enables purification and control over the esterification step.

Reaction Conditions

| Step | Conditions |

|---|---|

| Hydrolysis | Base (e.g., NaOH) or acid hydrolysis |

| Esterification | Ethanol with sulfuric acid catalyst, reflux for 12 hours |

| Work-up | Extraction, washing, drying, purification |

This method is useful when starting from impure esters or when selective esterification is required.

Representative Experimental Data

| Method | Catalyst/Agent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | Sulfuric acid (98%) | Reflux (~78°C) | 12 hours | 98 | Column chromatography |

| Transesterification | Acid/base catalyst | 20°C to reflux | 0.5 to 72 hrs | High | Extraction, recrystallization |

| Hydrolysis + esterification | NaOH hydrolysis + H2SO4 esterification | Hydrolysis: RT; Esterification: reflux | Hydrolysis: 4-5 hrs; Esterification: 12 hrs | ~88-98 | Extraction, drying, recrystallization |

Notes on Purity and Isolation

- The final product is typically purified by column chromatography or recrystallization to achieve high purity.

- Drying agents such as anhydrous magnesium sulfate or sodium sulfate are used to remove residual water.

- Organic solvents such as ethyl acetate and toluene are commonly used for extraction and solvent removal.

- Reaction monitoring by TLC or HPLC is recommended to ensure completeness.

Q & A

Q. 1.1. What are the optimized synthetic routes for Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate, and how can reaction conditions influence yield and purity?

Methodological Answer:

- The compound is commonly synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids. For example, coupling ethyl 4-bromobenzoate with 4-hydroxyphenylboronic acid under basic conditions (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol/water) achieves moderate yields (~60–70%) .

- Microwave-assisted synthesis in γ-valerolactone (GVL) solvent enhances reaction efficiency (96% yield in 2 hours) by improving heat transfer and reducing side reactions .

- Continuous flow reactors (as seen in biphenyl derivatives) can optimize mixing and temperature control, minimizing by-products .

Q. 1.2. How can the structure and purity of Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate be confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Compare H and C NMR spectra with reference data. For example, biphenyl protons typically resonate at δ 7.2–8.2 ppm, while the ester carbonyl appears at ~168–170 ppm in C NMR .

- Infrared Spectroscopy (IR): Key peaks include O–H (3200–3600 cm), ester C=O (~1720 cm), and aromatic C=C (~1600 cm) .

- X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding patterns (e.g., O–H⋯O interactions observed in biphenyl derivatives) .

Q. 1.3. What purification strategies are effective for isolating Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate?

Methodological Answer:

- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane to separate ester derivatives .

- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline products .

- HPLC: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced Research Questions

Q. 2.1. How do catalytic systems (e.g., Pd vs. Ni) impact the efficiency of Suzuki-Miyaura coupling for biphenyl carboxylate synthesis?

Methodological Answer:

- Palladium Catalysts: Pd(PPh₃)₄ and Pd(OAc)₂ are standard for aryl-aryl coupling, offering high selectivity but requiring inert conditions. Yields >90% are achievable with optimized ligand systems (e.g., SPhos) .

- Nickel Catalysts: Lower-cost alternatives (e.g., NiCl₂(dppf)) enable coupling under mild conditions but may require excess boronic acid and longer reaction times .

- Hybrid Systems: Dual Ni/Pd catalysis (e.g., for challenging substrates) can improve functional group tolerance .

Q. 2.2. How can biphenyl carboxylate derivatives be functionalized for structure-activity relationship (SAR) studies?

Methodological Answer:

- Ester Hydrolysis: Convert the ethyl ester to carboxylic acid using NaOH/EtOH/H₂O (80°C, 6 hours) for further derivatization .

- Nucleophilic Substitution: Replace hydroxyl groups with halides (e.g., PCl₃) or amines (e.g., Mitsunobu reaction) .

- Cross-Coupling: Introduce substituents via Buchwald-Hartwig amination or Ullmann coupling to modify electronic properties .

Q. 2.3. What crystallographic data reveal about the molecular conformation of Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate?

Methodological Answer:

- X-ray Analysis: Biphenyl derivatives adopt a non-planar conformation (dihedral angle ~30–40°) due to steric hindrance between substituents. The hydroxyl group forms intramolecular hydrogen bonds with the ester carbonyl, stabilizing the structure .

- Hydrogen Bonding: O–H⋯O interactions (2.5–2.8 Å) influence packing in the crystal lattice, as seen in similar carboxylates .

Q. 2.4. How can contradictory data in catalytic coupling yields be resolved (e.g., solvent effects vs. catalyst loading)?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to isolate variables (e.g., solvent polarity, temperature, catalyst/substrate ratio). For example, GVL solvent increases yield by 20% compared to toluene .

- In Situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify side products .

- Computational Modeling: Density Functional Theory (DFT) can predict transition states and optimize ligand-catalyst interactions .

Q. 2.5. What methods determine enantiomeric excess (ee) in chiral biphenyl carboxylate derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.